D-Ribose-d2
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Overview
Description
D-Ribose-d2 is a deuterated form of D-Ribose, a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . D-Ribose is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units . The “d2” in this compound indicates the presence of two deuterium atoms, which are isotopes of hydrogen. This modification can be useful in various scientific research applications, particularly in studies involving metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose-d2 typically involves the incorporation of deuterium atoms into the ribose molecule. One common method is the catalytic hydrogenation of D-Ribose in the presence of deuterium gas (D2). This process replaces the hydrogen atoms in the ribose molecule with deuterium atoms. The reaction conditions often include a catalyst such as palladium on carbon (Pd/C) and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of D-Ribose, including its deuterated form, can be achieved through microbial fermentation. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of D-Ribose. These bacteria are cultivated in fermentation tanks with a nutrient-rich medium, and the D-Ribose is subsequently extracted and purified .
Chemical Reactions Analysis
Types of Reactions
D-Ribose-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms such as ribitol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include ribonic acid, ribitol, and various nucleosides and nucleotides. These products are important in biochemical and pharmaceutical applications .
Scientific Research Applications
D-Ribose-d2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of ribose in various biochemical processes.
Biology: Helps in studying the role of ribose in cellular energy production and its involvement in the synthesis of nucleotides and nucleic acids.
Medicine: Investigated for its potential benefits in conditions like chronic fatigue syndrome, fibromyalgia, and heart disease.
Mechanism of Action
D-Ribose-d2 exerts its effects primarily through its role in the synthesis of ATP. The incorporation of deuterium atoms does not significantly alter the biochemical properties of ribose, allowing it to participate in the same metabolic pathways as non-deuterated ribose. This compound is involved in the activation of adenosine monophosphate-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis . This activation leads to increased ATP production and improved energy levels in cells .
Comparison with Similar Compounds
Similar Compounds
D-Ribose: The non-deuterated form of D-Ribose, which is widely used in biochemical and medical research.
2-Deoxy-D-Ribose: A derivative of D-Ribose that lacks an oxygen atom at the second carbon position.
Uniqueness
D-Ribose-d2 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research involving isotopic labeling. This allows scientists to track the metabolic fate of ribose and study its interactions in greater detail. The deuterium atoms also provide stability to the molecule, making it useful in long-term studies .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(2R,3R,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2 |
InChI Key |
PYMYPHUHKUWMLA-PTEVNSBISA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.